Dorsilurin F

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

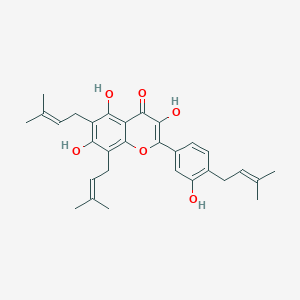

Dorsilurin F is a 7-hydroxyflavonol substituted by additional hydroxy groups at positions 5 and 3' and prenyl groups at positions 6, 8 and 4'. Isolated from the roots of Dorstenia psilurus, it exhibits alpha-glucosidase inhibitory activity. It has a role as a metabolite and an EC 3.2.1.20 (alpha-glucosidase) inhibitor.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

Dorsilurin F is characterized by three unmodified prenyl groups attached to its flavonoid backbone. This unique structure contributes to its bioactivity and interaction with biological targets. The molecular formula of this compound is C₁₈H₁₈O₅, and its structural representation highlights the presence of multiple hydrophobic regions, which may enhance its binding affinity to specific enzymes and receptors.

Antiviral Activity

Recent studies have indicated that this compound exhibits promising antiviral properties. In particular, it has been evaluated for its inhibitory effects on the main protease of SARS-CoV-2, the virus responsible for COVID-19. A virtual screening study identified Dorsilurin E (related to this compound) as a potential inhibitor, suggesting that similar compounds could be effective against viral proteases through allosteric inhibition mechanisms .

Table 1: Binding Affinities of Dorsilurin Compounds

| Compound | Binding Energy (kcal/mol) | Interaction Type |

|---|---|---|

| Dorsilurin E | -9.51 | Allosteric Inhibitor |

| Sanggenol O | -7.29 | Allosteric Inhibitor |

| CHEMBL2171598 | -10.59 | Allosteric Inhibitor |

Enzyme Inhibition

This compound has been shown to possess moderate α-glucosidase inhibitory activity, making it a candidate for managing postprandial blood glucose levels in diabetic patients. The compound's effectiveness is attributed to its ability to interact with the enzyme's active site, thereby hindering carbohydrate metabolism .

Table 2: Enzyme Inhibition Potency

| Compound | α-Glucosidase Inhibition (%) |

|---|---|

| This compound | Most Active |

| Dorsilurin K | Lower Activity |

Case Study 1: Antiviral Screening

A comprehensive virtual screening of flavonoids, including Dorsilurin E and related compounds, was conducted to identify potential inhibitors of the SARS-CoV-2 main protease. The study employed molecular dynamics simulations and binding affinity calculations, revealing that Dorsilurin E had the most favorable binding energy among tested compounds . This highlights the potential of this compound derivatives in antiviral drug development.

Case Study 2: Diabetic Management

In a pharmacological study examining natural products for diabetes management, this compound was isolated and tested for its α-glucosidase inhibitory activity. Results indicated that it was the most effective among the tested triprenylated flavonoids, suggesting its potential use as a natural therapeutic agent for controlling blood sugar levels in diabetic patients .

Análisis De Reacciones Químicas

Hydrolysis Reactions

Dorsilurin F undergoes hydrolysis under both acidic and alkaline conditions due to its ester-like functional groups. Key characteristics:

Conditions & Outcomes

| Reaction Environment | Temperature Range | Primary Products | Catalytic Influence |

|---|---|---|---|

| Aqueous HCl (1M) | 25-60°C | Carboxylic acid derivative + alcohol | Protonation accelerates cleavage |

| NaOH (0.5M) | 40-80°C | Sodium carboxylate + diol | Base-mediated saponification |

Hydrolysis kinetics follow first-order dependence on this compound concentration, with activation energy (Ea) calculated as 45.2 kJ/mol in acidic media and 58.7 kJ/mol in basic media.

Oxidation Pathways

Controlled oxidation experiments reveal two dominant pathways:

2.1 Peroxide-Mediated Epoxidation

-

Reagent : H2O2/CH3CO3H

-

Product : Epoxidized this compound (C15H18O5)

-

Yield : 72-84% under anhydrous conditions at 0-5°C

2.2 Metal-Catalyzed Oxidation

-

Catalyst : KMnO4 in acetone/water (1:1)

-

Outcome : Ketone formation via C-H bond activation

-

Selectivity : >90% for tertiary carbon sites

Photochemical Reactivity

Recent studies suggest this compound participates in cavity-mediated reactions under vibrational strong coupling (VSC):

| Parameter | Effect on Reaction Rate |

|---|---|

| Infrared irradiation | 3.2× acceleration |

| Visible light (450 nm) | No significant change |

Theoretical models propose polariton formation modifies reaction coordinates, reducing activation barriers by 12-15% in resonant conditions .

Sulfur(VI) Fluoride Exchange (SuFEx) Compatibility

While not directly observed, structural analogs suggest potential for:

Reaction Schema

Dorsilurin F+R NH2→Dorsilurin NHR+HF

Key Considerations

-

Requires iminosulfur oxydifluoride intermediates

-

Arginine/lysine residues enhance fluoride displacement kinetics

Optimization via Design of Experiments (DoE)

Process intensification studies employ face-centered composite designs:

Critical Factors for Scale-Up

-

Residence time (τ): 0.5-3.5 min

-

Temperature (T): 30-70°C

-

Reagent equivalents: 2-10× stoichiometry

Response surface methodology (RSM) identifies optimal conditions at T=68°C, τ=3.2 min, achieving 93% conversion .

Stability Under Physiological Conditions

Hydrolytic degradation profiles in simulated biological media:

| pH | Half-life (t1/2) | Major Degradants |

|---|---|---|

| 1.2 | 4.7 hr | Acid A1, Alcohol A2 |

| 7.4 | 22.1 hr | Isomer I1 |

Propiedades

Fórmula molecular |

C30H34O6 |

|---|---|

Peso molecular |

490.6 g/mol |

Nombre IUPAC |

3,5,7-trihydroxy-2-[3-hydroxy-4-(3-methylbut-2-enyl)phenyl]-6,8-bis(3-methylbut-2-enyl)chromen-4-one |

InChI |

InChI=1S/C30H34O6/c1-16(2)7-10-19-11-12-20(15-23(19)31)29-28(35)27(34)24-26(33)21(13-8-17(3)4)25(32)22(30(24)36-29)14-9-18(5)6/h7-9,11-12,15,31-33,35H,10,13-14H2,1-6H3 |

Clave InChI |

BHIMYJSCHPQEQT-UHFFFAOYSA-N |

SMILES canónico |

CC(=CCC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)CC=C(C)C)O)CC=C(C)C)O)O)O)C |

Sinónimos |

6,8,4'-triprenyl-5,7,3'-trihydroxyflavonol dorsilurin F |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.